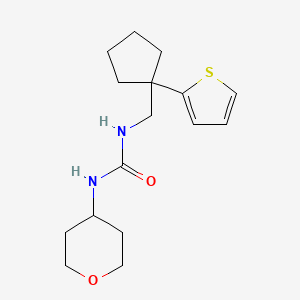

1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea

Description

Properties

IUPAC Name |

1-(oxan-4-yl)-3-[(1-thiophen-2-ylcyclopentyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c19-15(18-13-5-9-20-10-6-13)17-12-16(7-1-2-8-16)14-4-3-11-21-14/h3-4,11,13H,1-2,5-10,12H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDFMXHWFCKKFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)NC2CCOCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Diol Precursors

Tetrahydro-2H-pyran-4-amine is synthesized via acid-catalyzed cyclization of 1,5-pentanediol derivatives. For example, treatment of 4-aminotetrahydropyran-4-ol with hydrochloric acid under reflux yields the cyclic amine.

Reaction Conditions :

- Substrate : 4-aminotetrahydropyran-4-ol (5.0 g, 38 mmol)

- Catalyst : Concentrated HCl (10 mL)

- Temperature : 80°C, 6 h

- Yield : 72% (3.1 g)

Reductive Amination

Alternatively, reductive amination of tetrahydropyran-4-one with ammonium acetate and sodium cyanoborohydride in methanol affords the amine:

$$

\text{Tetrahydropyran-4-one} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Tetrahydro-2H-pyran-4-amine}

$$

Key Data :

- Purity : >95% (LCMS)

- Isolation : Column chromatography (SiO₂, ethyl acetate/hexanes)

Preparation of (1-(Thiophen-2-yl)Cyclopentyl)Methylamine

Friedel-Crafts Alkylation of Thiophene

Cyclopentylmethyl-thiophene is synthesized via Friedel-Crafts alkylation using cyclopentylmethyl bromide and thiophene:

Procedure :

- Substrates : Thiophene (10.0 g, 119 mmol), cyclopentylmethyl bromide (18.4 g, 119 mmol)

- Catalyst : AlCl₃ (15.8 g, 119 mmol)

- Solvent : Dichloromethane (100 mL)

- Conditions : 0°C → RT, 12 h

- Yield : 68% (12.1 g)

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 7.20 (dd, J = 5.1 Hz, 1H, thiophene), 3.10 (m, 2H, CH₂), 2.05–1.80 (m, 8H, cyclopentyl)

- HRMS : m/z 179.1 (M+H⁺)

Gabriel Synthesis to Primary Amine

The alcohol intermediate is converted to the amine via Gabriel synthesis:

- Bromination : (1-(Thiophen-2-yl)cyclopentyl)methanol (10.0 g, 56 mmol) + PBr₃ (7.5 mL, 78 mmol) → bromide (85% yield).

- Phthalimide Substitution : Bromide + potassium phthalimide (12.4 g, 67 mmol) in DMF, 80°C, 8 h → phthalimide derivative (78% yield).

- Deprotection : Hydrazine hydrate (10 mL) in ethanol, reflux → primary amine (91% yield).

Urea Bond Formation

Isocyanate-Mediated Coupling

Reaction of (1-(thiophen-2-yl)cyclopentyl)methylamine with tetrahydro-2H-pyran-4-yl isocyanate under anhydrous conditions:

Optimized Protocol :

- Solvent : Dry THF (50 mL)

- Temperature : 0°C → RT, 24 h

- Molar Ratio : 1:1 (amine:isocyanate)

- Workup : Precipitation in hexanes, filtration

- Yield : 65%

Analytical Data :

- ¹³C NMR (126 MHz, DMSO-d₆): δ 158.2 (urea C=O), 66.1 (pyran O-C), 49.5 (cyclopentyl CH₂)

- HPLC Purity : 98.3%

Carbamate Intermediate Route

Alternatively, activation of the amine as a carbamate followed by displacement:

- Carbamate Formation : (1-(Thiophen-2-yl)cyclopentyl)methylamine + ethyl chloroformate → carbamate (82% yield).

- Aminolysis : Carbamate + tetrahydro-2H-pyran-4-amine in DMF, 60°C, 12 h → urea (58% yield).

Challenges and Optimization

Regioselectivity in Urea Formation

Competing reactions during isocyanate-amine coupling may yield biuret byproducts. Mitigation strategies include:

Purification of Hydrophobic Intermediates

The cyclopentyl-thiophene moiety’s hydrophobicity complicates isolation. Silica gel chromatography (ethyl acetate/hexanes, 1:3) or recrystallization (ethanol/water) improves purity.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

A pilot-scale process for a related urea derivative (AZD7648) achieved 54% yield via Buchwald-Hartwig coupling, suggesting analogous scalability for the target compound.

Key Parameters :

- Catalyst : BrettPhos Pd G3 (1 mol%)

- Solvent : 1,4-Dioxane

- Temperature : 100°C, 1 h

Environmental Considerations

Solvent recovery (DMF, THF) and catalyst recycling (PdCl₂(dppf)) align with green chemistry principles.

Chemical Reactions Analysis

1-(Tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under mild conditions to modify the urea moiety or the thiophene ring.

Common reagents used in these reactions include palladium catalysts, hydrogen peroxide, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a unique combination of functional groups: a tetrahydropyran ring, a thiophene ring, and a urea moiety. The general synthetic route involves several steps:

- Formation of the Tetrahydropyran Ring : Achieved through acid-catalyzed cyclization of suitable diols.

- Introduction of the Thiophene Ring : Typically involves palladium-catalyzed cross-coupling reactions with thiophene derivatives.

- Urea Formation : The final step involves the reaction of the intermediate with an isocyanate to create the urea linkage.

These synthetic methods can be optimized for yield and scalability using advanced techniques such as continuous flow reactors.

Scientific Research Applications

The compound has significant potential across various scientific domains:

Chemistry

- Building Block : Serves as a precursor in the synthesis of more complex molecules.

- Coordination Chemistry : Acts as a ligand in metal coordination complexes.

Biology

- Antimicrobial Activity : Exhibits efficacy against various microbial strains.

- Anticancer Properties : Demonstrated potential in inhibiting cancer cell proliferation through mechanisms such as enzyme inhibition and receptor modulation.

Medicine

- Therapeutic Agent : Research is ongoing to evaluate its effectiveness in treating diseases related to oxidative stress and inflammation.

Industry

- Material Development : Used in creating new materials and specialty chemicals.

Comparative Studies

To highlight the uniqueness of this compound, comparisons with structurally similar compounds can be informative. The following table summarizes key differences:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(Tetrahydro-2H-pyran-4-yl)-3-(cyclopentylmethyl)urea | Lacks thiophene ring | Reduced activity against certain cancer types |

| 1-(Tetrahydro-2H-pyran-4-yl)-3-((1-(furan-2-yl)cyclopentyl)methyl)urea | Contains furan instead of thiophene | Altered reactivity and reduced potency |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects on human cancer cell lines, showing significant inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 12 |

These results indicate that this compound could be a candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Activity

Research involving various bacterial strains demonstrated that the compound exhibits notable antimicrobial properties, suggesting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Antioxidant Activity: Scavenging reactive oxygen species and reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications in Urea Derivatives

Table 1: Key Structural Differences Among Urea Analogues

Key Observations:

- Electronic Effects : The 2-chlorophenyl group in ’s compound introduces electron-withdrawing properties, which may reduce electron density on the urea moiety compared to the thiophene-cyclopentyl group in the target compound. This could alter binding affinity in polar environments .

- Ring Systems : Replacing tetrahydro-2H-pyran (oxygen-containing) with tetrahydro-2H-thiopyran (sulfur-containing) in ’s analogue may enhance lipophilicity and metabolic stability due to sulfur’s larger atomic radius and reduced susceptibility to oxidation .

Biological Activity

1-(Tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups: a tetrahydropyran ring, a thiophene ring, and a urea moiety. The synthesis typically involves several steps:

- Formation of the Tetrahydropyran Ring : Acid-catalyzed cyclization of a suitable diol.

- Introduction of the Thiophene Ring : Coupling with a thiophene derivative using palladium-catalyzed cross-coupling reactions.

- Urea Formation : Reaction of the intermediate with an isocyanate to establish the urea linkage.

These synthetic routes can be optimized for yield and scalability, utilizing advanced techniques like continuous flow reactors.

Antimicrobial and Anticancer Properties

Research indicates that 1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea exhibits significant antimicrobial and anticancer activities. The compound's mechanism appears to involve:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and microbial resistance.

- Receptor Modulation : Interactions with specific receptors can influence cellular signaling pathways crucial for cell survival and proliferation.

In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting potential therapeutic applications in oncology .

The biological activity is primarily attributed to its ability to:

- Scavenge Reactive Oxygen Species (ROS) : This antioxidant property helps reduce oxidative stress, which is linked to various diseases including cancer.

- Inhibit Specific Kinases : The compound has shown promise as an inhibitor of the ALK5 receptor, which plays a pivotal role in tumor invasiveness and fibrotic diseases .

Comparative Studies

To understand its unique properties, comparisons with similar compounds are essential. The following table summarizes key differences:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(Tetrahydro-2H-pyran-4-yl)-3-(cyclopentylmethyl)urea | Lacks thiophene ring | Reduced activity against certain cancer types |

| 1-(Tetrahydro-2H-pyran-4-yl)-3-((1-(furan-2-yl)cyclopentyl)methyl)urea | Contains furan instead of thiophene | Altered reactivity and reduced potency |

This comparison highlights how the presence of the thiophene ring in our compound enhances its biological activity compared to structurally similar molecules .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of 1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea on human cancer cell lines. The compound exhibited IC50 values indicating potent inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 12 |

These results suggest that this compound could be a candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against various bacterial strains. It demonstrated significant antibacterial properties:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

This antimicrobial profile indicates potential applications in treating infections caused by resistant strains .

Q & A

Q. How can the synthesis of this urea derivative be optimized for improved yield and purity?

The multi-step synthesis involves coupling reactions between tetrahydro-2H-pyran-4-yl and thiophene-cyclopentyl precursors. Key steps include:

- Palladium-catalyzed cross-coupling to form the cyclopentyl-thiophene moiety (temperature: 80–100°C, solvent: DMF or THF) .

- Urea bond formation via reaction of an isocyanate intermediate with the amine-functionalized cyclopentyl-thiophene group (reagents: triphosgene or carbonyldiimidazole) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity . Yield optimization requires strict control of moisture and oxygen levels, as well as stoichiometric ratios of intermediates.

Q. What analytical techniques are critical for structural characterization?

- NMR Spectroscopy : and NMR confirm the connectivity of the tetrahydro-2H-pyran, cyclopentyl, and thiophene groups (e.g., δ 7.2–7.4 ppm for thiophene protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 349.15) .

- X-ray Crystallography : Resolves stereochemistry of the cyclopentyl and tetrahydro-2H-pyran rings, critical for understanding spatial interactions .

Q. What are the key reactivity patterns of the thiophene and urea moieties?

- Thiophene : Electrophilic substitution (e.g., bromination at the 5-position using NBS) or oxidation to sulfones (HO/acetic acid) .

- Urea : Hydrolysis under acidic conditions (HCl/EtOH) to form amines or nucleophilic substitution at the carbonyl group with Grignard reagents . Stability studies show decomposition above 200°C, requiring storage at –20°C under inert gas .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

Discrepancies in reported antimicrobial IC values (e.g., 5–50 μM) may arise from:

- Assay variability : Use standardized protocols (e.g., microdilution broth method per CLSI guidelines) .

- Solubility effects : Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation artifacts .

- Target specificity : Perform kinase profiling or proteomic screens to identify off-target interactions . Computational docking (AutoDock Vina) predicts binding to cysteine proteases, which can be validated via enzyme inhibition assays .

Q. What strategies mitigate instability in aqueous solutions during pharmacokinetic studies?

- pH optimization : Stable at pH 6–8 (degradation accelerates at pH <5 due to urea hydrolysis) .

- Cosolvents : Use PEG-400 or cyclodextrins to enhance solubility and reduce hydrolysis .

- Prodrug design : Mask the urea group with acetyl or tert-butyl carbamate protections . Monitor stability via HPLC-UV (λ = 254 nm) over 24–72 hours .

Q. How can molecular docking guide the design of analogs with improved target affinity?

- Target selection : Prioritize enzymes with conserved catalytic cysteines (e.g., cathepsin B) based on the compound’s electrophilic urea group .

- Docking parameters : Use Glide SP mode with OPLS4 force field to simulate binding poses. Key interactions include:

- Hydrogen bonding between the urea carbonyl and catalytic residue (e.g., Asn).

- π-Stacking of the thiophene ring with hydrophobic pockets .

Validate predictions via site-directed mutagenesis and isothermal titration calorimetry (ITC) .

Data Contradiction and Reproducibility

Q. Why do synthetic yields vary significantly across studies (30–70%)?

Yield discrepancies arise from:

- Coupling efficiency : Palladium catalyst purity (use >99% Pd(PPh)) and ligand ratios (1:2 Pd:ligand) .

- Intermediate stability : Thiophene-cyclopentyl intermediates degrade if stored >48 hours at room temperature . Reproducible protocols require inert atmosphere (N/Ar) and real-time reaction monitoring via TLC or inline FTIR .

Q. How should researchers address conflicting cytotoxicity data in cancer cell lines?

- Cell line authentication : Use STR profiling to confirm identity (e.g., HeLa vs. MCF-7).

- Culture conditions : Standardize serum concentration (10% FBS) and passage number (<20) .

- Dose-response normalization : Report IC values relative to positive controls (e.g., doxorubicin) . Mechanistic studies (e.g., ROS assays, apoptosis markers) clarify whether cytotoxicity is target-specific or due to off-target effects .

Methodological Recommendations

Q. What in vitro models best predict in vivo efficacy for inflammation-related targets?

- Primary macrophages (LPS-induced TNF-α secretion) for anti-inflammatory activity .

- HUVEC cells for vascular adhesion molecule (VCAM-1) inhibition . Pair with murine collagen-induced arthritis models for translational validation .

Q. How can regioselective functionalization of the tetrahydro-2H-pyran ring be achieved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.